N-(Diphenylmethyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(Diphenylmethyl)(phenylcyclopentyl)formamide: is an organic compound with the molecular formula C25H25NO and a molecular weight of 355.47 g/mol . This compound is characterized by the presence of a formamide group attached to a phenylcyclopentyl and diphenylmethyl moiety, making it a complex and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)(phenylcyclopentyl)formamide typically involves the reaction of phenylcyclopentylamine with diphenylmethyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethyl)(phenylcyclopentyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a corresponding .
Reduction: The compound can be reduced to form a .
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like or under acidic conditions.
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or .
Scientific Research Applications
N-(Diphenylmethyl)(phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Diphenylmethyl)(phenylcyclopentyl)formamide is not well-documented. it is believed to interact with various molecular targets through its formamide group, which can form hydrogen bonds and other interactions with biological molecules. The phenyl groups may also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(Diphenylmethyl)formamide
- N-(Phenylcyclopentyl)formamide
- N-(Diphenylmethyl)(phenyl)acetamide
Uniqueness
N-(Diphenylmethyl)(phenylcyclopentyl)formamide is unique due to the presence of both diphenylmethyl and phenylcyclopentyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts .
Properties
IUPAC Name |
N-benzhydryl-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c27-24(25(18-10-11-19-25)22-16-8-3-9-17-22)26-23(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-9,12-17,23H,10-11,18-19H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPRHPLQZICYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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